molecular formula C12H10N2 B8776873 3-Methyl-9h-pyrido[3,4-b]indole

3-Methyl-9h-pyrido[3,4-b]indole

Cat. No.: B8776873
M. Wt: 182.22 g/mol
InChI Key: XOHBPUCYRSORIZ-UHFFFAOYSA-N
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Description

3-Methyl-9H-beta-carboline is a methylated derivative of beta-carboline, a class of compounds known for their diverse biological activities. Beta-carbolines are pyridoindoles, which can be found in various exogenous and endogenous sources. These compounds have been studied for their neuroprotective, neuroregenerative, and anti-inflammatory effects .

Preparation Methods

3-Methyl-9H-beta-carboline can be synthesized through several methods. One common synthetic route involves the Eschweiler-Clarke reaction on freebase beta-carboline (norharmane) . This reaction typically involves the use of formaldehyde and formic acid under acidic conditions to methylate the nitrogen atom in the beta-carboline structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-Methyl-9H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit monoamine oxidase activity, which involves the interaction with monoamine oxidase enzymes under specific conditions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13-8/h2-7,14H,1H3

InChI Key

XOHBPUCYRSORIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of 3-hydroxymethyl-β-carboline, 3.7 g of sodium iodide and 2.5 ml of chlorotrimethylsilane are stirred in 50 ml of N,N-dimethylformamide at a bath temperature of 35° C. for 4 hours. 3 g of zinc powder and 10 ml of glacial acetic acid are added to the resulting yellow suspension and stirred for another 18 hours at 80° C. The reaction mixture is allowed to clarify on Celite and the filtrate is concentrated under vacuum. The resulting oil is chromatographed on silica gel (methylene chloride/ethanol: 9+1). 0.825 g of 3-methyl-β-carboline with a 255°-256° C. melting point was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

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